Histamine H3 Receptor Binding Affinity vs. Classical QACs
The target compound demonstrates measurable binding to the human histamine H3 receptor, a G-protein coupled receptor target relevant to CNS disorders. This specific interaction is a clear point of differentiation from general-purpose quaternary ammonium biocides like benzalkonium chloride (BAC), which are not designed for or reported to have selective receptor binding [1]. The BindingDB entry reports a Ki of 465 nM for the target compound, indicating moderate affinity [1]. No comparable H3 binding data is reported for common QAC structural analogs, establishing a unique bioactivity profile [2].
BAC: no reported H3 binding
| Evidence Dimension | Binding Affinity (Ki) at Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Ki = 465 nM (Displacement of [3H]N-alpha-methylhistamine, recombinant human H3, CHO-K1 cells) [1] |
| Comparator Or Baseline | Benzalkonium Chloride (BAC): No reported H3 receptor binding activity; designed for membrane disruption, not specific receptor interaction [2] |
| Quantified Difference | Qualitative difference: Target compound has measurable receptor binding; BAC has no known comparable activity. 465 nM affinity is a specific, quantifiable parameter absent in the comparator. |
| Conditions | Recombinant human histamine H3 receptor expressed in CHO-K1 cells, microbeta scintillation analysis [1]. |
Why This Matters
For researchers screening for H3 receptor ligands, the target compound offers a novel chemotype with a defined binding value, unlike standard QACs which are chemically incapable of such interaction.
- [1] BindingDB. BDBM50556129, CHEMBL4784501. Affinity Data Ki: 465nM for Human Histamine H3 Receptor. Accessed 2024. View Source
- [2] Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology, 99(4), 703-715. Used for class-level differentiation. View Source
